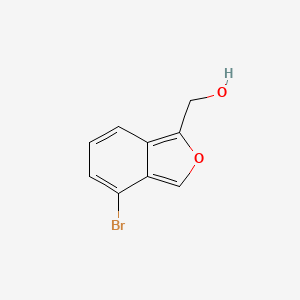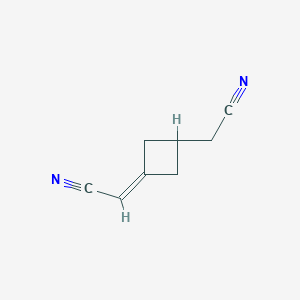
3-(Cyanomethylene)cyclobutaneacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyanomethylene)cyclobutaneacetonitrile is an organic compound with the molecular formula C8H9N It is characterized by the presence of a cyclobutane ring substituted with a cyanomethylene group and an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyanomethylene)cyclobutaneacetonitrile typically involves the reaction of cyclobutanone with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product . The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also enhance the sustainability of the production process .
化学反应分析
Types of Reactions
3-(Cyanomethylene)cyclobutaneacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure and temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at 60-80°C.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted nitriles and other derivatives.
科学研究应用
3-(Cyanomethylene)cyclobutaneacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(Cyanomethylene)cyclobutaneacetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity .
相似化合物的比较
Similar Compounds
3-(Cyanomethylene)azetidine: Similar structure but with a four-membered azetidine ring instead of cyclobutane.
3-(Cyanomethylene)cyclopentaneacetonitrile: Similar structure but with a five-membered cyclopentane ring.
3-(Cyanomethylene)cyclohexaneacetonitrile: Similar structure but with a six-membered cyclohexane ring.
Uniqueness
3-(Cyanomethylene)cyclobutaneacetonitrile is unique due to its four-membered cyclobutane ring, which imparts significant ring strain and reactivity. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in mechanistic studies .
属性
分子式 |
C8H8N2 |
|---|---|
分子量 |
132.16 g/mol |
IUPAC 名称 |
2-[3-(cyanomethylidene)cyclobutyl]acetonitrile |
InChI |
InChI=1S/C8H8N2/c9-3-1-7-5-8(6-7)2-4-10/h1,8H,2,5-6H2 |
InChI 键 |
HISBYURZRDNIPG-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1=CC#N)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


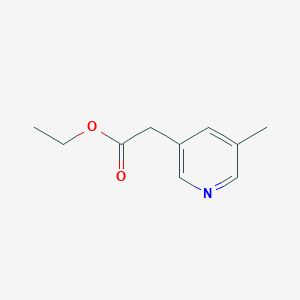

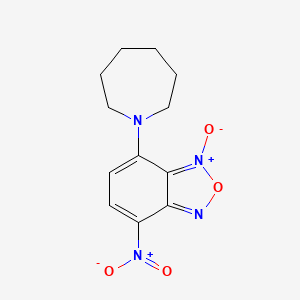
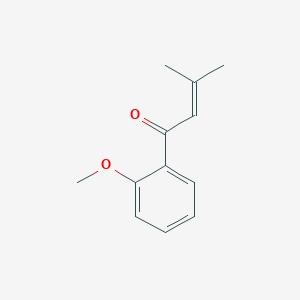
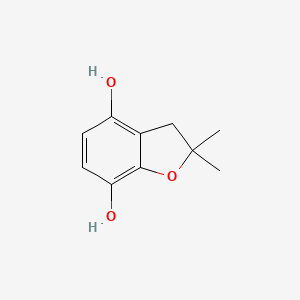
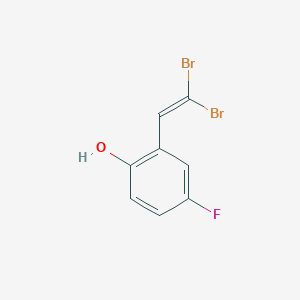
![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B13988159.png)
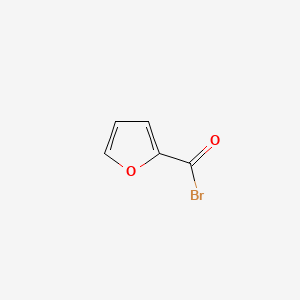
![Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate](/img/structure/B13988181.png)
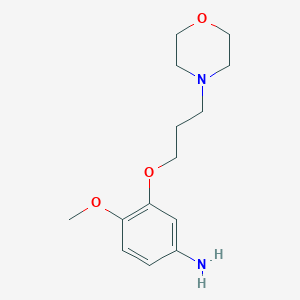
![4-Hydroxy-3-{3-[4-(phenylsulfonyl)phenyl]propyl}naphthalene-1,2-dione](/img/structure/B13988201.png)
![3-Amino-6-fluorothieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13988214.png)

